N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Oxan-2-yl Group: This step involves the formation of an oxane ring through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Properties
Molecular Formula |
C22H26FN3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3 |
InChI Key |
VLAHUUGOOLLUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.